Endochin
Overview
Description
Endochin is an organic compound with the molecular formula C18H25NO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a heptyl group at the 3-position, a hydroxy group at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endochin can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Endochin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Endochin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Endochin involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Heptyl-4-hydroxyquinoline: Lacks the methoxy and methyl groups.
4-Hydroxy-7-methoxyquinoline: Lacks the heptyl and methyl groups.
2-Methylquinoline: Lacks the heptyl, hydroxy, and methoxy groups.
Uniqueness
Endochin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
354155-51-4 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-heptyl-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20) |
InChI Key |
BCZRFDKLLBFOHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
Canonical SMILES |
CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
Appearance |
Solid powder |
Key on ui other cas no. |
4939-34-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-heptyl-4-hydroxy-7-methoxy-2-methylquinoline WR 7295 WR-7295 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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